S-(Pentafluorophenyl) bromoethanethioate

Description

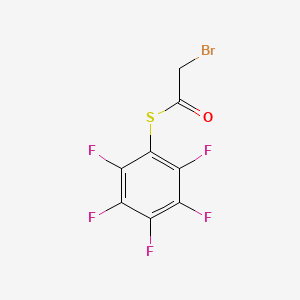

S-(Pentafluorophenyl) bromoethanethioate is a sulfur-containing organofluorine compound characterized by a pentafluorophenyl group attached to a bromoethanethioate backbone. Its molecular structure combines the electron-withdrawing properties of the pentafluorophenyl moiety with the reactive bromine atom, making it a candidate for applications in materials science, particularly in stabilizing polymer:fullerene blends in photovoltaic devices. The compound’s design leverages supramolecular interactions to inhibit aggregation of fullerene derivatives, thereby enhancing the thermal and morphological stability of organic solar cells (OSCs) .

Properties

CAS No. |

185755-03-7 |

|---|---|

Molecular Formula |

C8H2BrF5OS |

Molecular Weight |

321.06 g/mol |

IUPAC Name |

S-(2,3,4,5,6-pentafluorophenyl) 2-bromoethanethioate |

InChI |

InChI=1S/C8H2BrF5OS/c9-1-2(15)16-8-6(13)4(11)3(10)5(12)7(8)14/h1H2 |

InChI Key |

MTEWICZXDXIPTF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)SC1=C(C(=C(C(=C1F)F)F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Pentafluorophenyl) bromoethanethioate typically involves the reaction of pentafluorophenyl thiol with bromoethanoyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a base such as triethylamine. The general reaction scheme is as follows:

C6F5SH+BrCH2COBr→C6F5SCOCH2Br+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: S-(Pentafluorophenyl) bromoethanethioate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The thioester group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents like methanol or ethanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted thioesters.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Scientific Research Applications

Chemistry: S-(Pentafluorophenyl) bromoethanethioate is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The pentafluorophenyl group can improve the pharmacokinetic properties of these biomolecules, making them more stable and less prone to degradation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of S-(Pentafluorophenyl) bromoethanethioate involves its reactivity with nucleophiles and electrophiles. The pentafluorophenyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the pentafluorophenyl group into target molecules.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on biomolecules and synthetic intermediates. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Porphyrin-Based Stabilizers (e.g., Metallized Porphyrins)

Porphyrin compounds with varying substituents (e.g., NO₂, C₄F₆Cl) and metal centers (Cu, Zn, Ni) have been extensively studied as stabilizers in polymer:PCBM (phenyl-C61-butyric acid methyl ester) systems. Key distinctions include:

- Mechanism : Metallized porphyrins stabilize the active layer via π-π interactions and metal coordination, whereas S-(pentafluorophenyl) bromoethanethioate relies on fluorine-driven supramolecular interactions and bromine-mediated reactivity.

- Thermal Stability : The most effective porphyrin (8 wt% loading) preserved 83% of initial photoconversion efficiency (PCE) after 48 hours at 130°C, compared to 28.4% retention in pristine devices after 3 hours .

- Structural Flexibility : Porphyrins offer tunability via metalation and substituent variation, whereas this compound’s efficacy is tied to its fixed pentafluorophenyl-bromoethanethioate architecture.

[6,6]-Phenyl-C61 Butyric Acid Pentafluorophenyl Ester (PC61BPF)

PC61BPF shares the pentafluorophenyl group with this compound but differs in its fullerene-based backbone and ester linkage:

- Aggregation Suppression : PC61BPF forms supramolecular attractions with PCBM’s C₆₀ core, reducing aggregation. Similarly, this compound’s pentafluorophenyl group may engage in fluorine-fullerene interactions, though its thioate group introduces distinct steric and electronic effects .

- Loading Efficiency: PC61BPF achieves stabilization at 8.3 wt% loading, comparable to the optimal 8 wt% for porphyrins.

Halogenated Substituents in Stabilizers

Compounds with halogenated groups (e.g., C₄F₆Cl in porphyrins) exhibit reduced stabilization efficacy compared to pentafluorophenyl-containing derivatives. The pentafluorophenyl group’s superior electronegativity and steric bulk enhance interaction with fullerene, a feature critical to both PC61BPF and this compound .

Data Table: Comparative Performance of Stabilizers in PSCs

| Compound | Key Functional Groups | Optimal Loading (wt%) | PCE Retention (%) (130°C) | Time Stability (hours) |

|---|---|---|---|---|

| Metallized Porphyrin (Cu/Zn/Ni) | NO₂, C₄F₆Cl, metal center | 8 | 83 | 48 |

| PC61BPF | Pentafluorophenyl ester | 8.3 | ~85 (estimated) | >48 |

| This compound | Pentafluorophenyl, Br, thioate | Pending data | Pending data | Pending data |

Research Findings and Mechanistic Insights

- Pentafluorophenyl Advantage : Both PC61BPF and this compound utilize fluorine’s electronegativity to stabilize fullerene-polymer interfaces, though the latter’s bromine atom may enable additional crosslinking or reactivity pathways .

- Thermal Resilience: Porphyrins and PC61BPF demonstrate that pentafluorophenyl derivatives outperform non-fluorinated analogs by >50% in PCE retention under thermal stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.